

(R)-Piperazin-2-ylmethanol: A Technical Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277

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This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of **(R)-Piperazin-2-ylmethanol** and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, primarily linked to its interaction with sigma receptors.

Core Mechanism of Action: Targeting the Sigma-1 Receptor

The primary pharmacological activity of **(R)-Piperazin-2-ylmethanol** derivatives is attributed to their significant affinity for sigma receptors, with a particular emphasis on the sigma-1 receptor subtype.^{[1][2]} The sigma-1 receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.^[2] Its function is crucial in the regulation of intracellular calcium (Ca^{2+}) signaling and managing cellular stress responses.^[2]

While the parent compound, piperazine, is known to act as a GABA receptor agonist, leading to its use as an anthelmintic by causing flaccid paralysis in worms, this mechanism is not considered the primary mode of action for **(R)-Piperazin-2-ylmethanol** derivatives in mammalian systems.^[3] Instead, the focus of research has been on their role as modulators of central nervous system pathways through sigma receptor interaction.^{[4][5]}

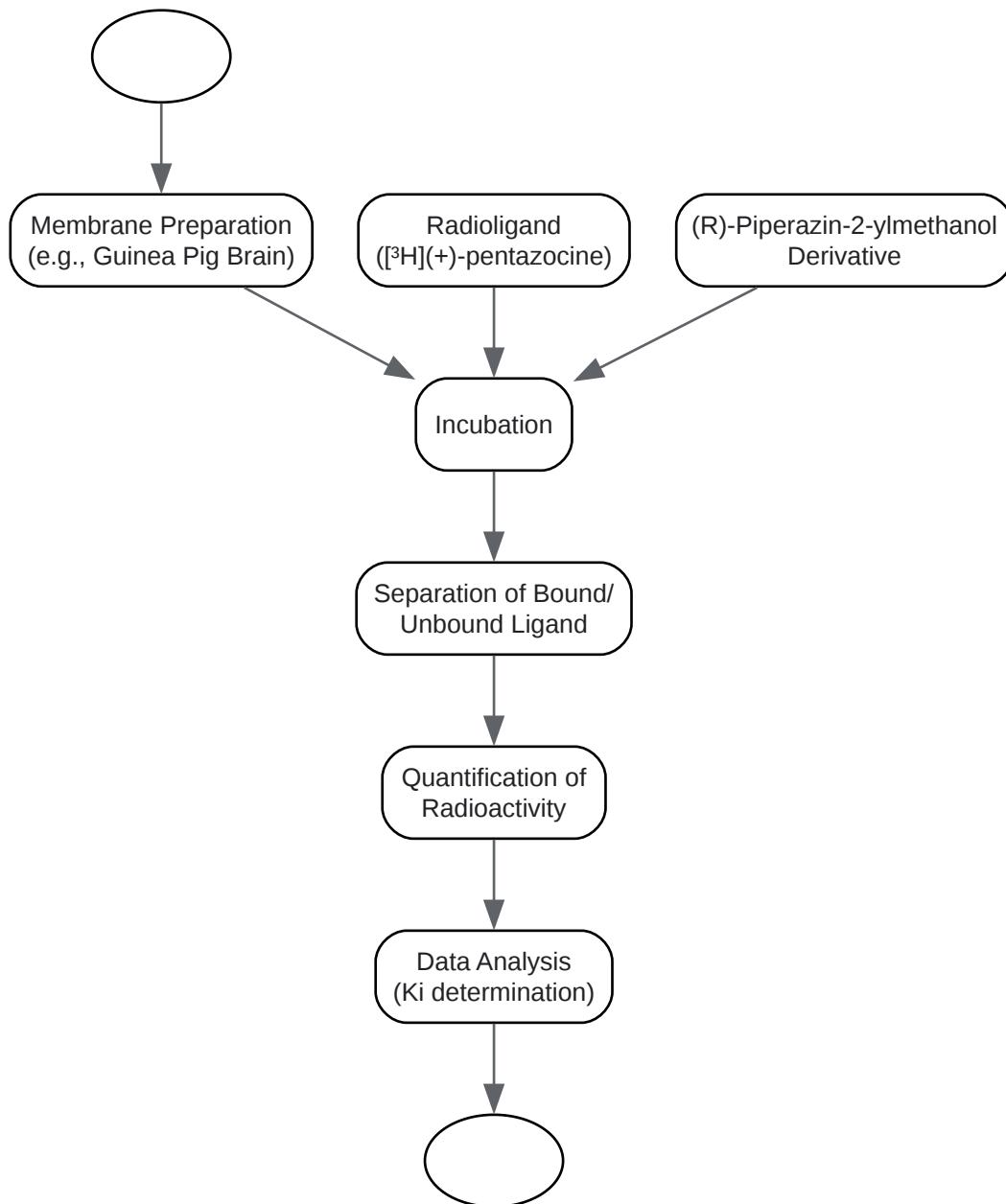
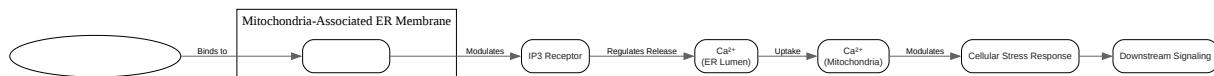
Quantitative Data Summary

The following table summarizes the binding affinities of a p-methoxybenzyl substituted derivative of **(R)-Piperazin-2-ylmethanol**, highlighting its high affinity and selectivity for the sigma-1 receptor.

Compound	Target Receptor	Binding Affinity (Ki)	Selectivity
p-Methoxybenzyl substituted (R)-Piperazin-2-ylmethanol	Sigma-1	12.4 nM[1]	Selective over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors[1]

Signaling Pathways and Experimental Workflows

The interaction of **(R)-Piperazin-2-ylmethanol** derivatives with the sigma-1 receptor can modulate various downstream signaling pathways. The following diagrams illustrate a potential signaling cascade and a typical experimental workflow for assessing receptor binding.



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